Reduced Off-Target ZF Protein Degradation via C5 Exit Vector vs. C4-Tethered Pomalidomide PROTACs
A high-throughput imaging platform profiling pomalidomide-based PROTACs demonstrated that modifications at the C5 position of the phthalimide ring substantially reduce off-target degradation of C2H2 zinc-finger (ZF) proteins. While unmodified pomalidomide and C4-tethered PROTACs degraded multiple ZF proteins, C5-substituted analogs (e.g., piperazine and 2,6-diazaspiro[3.3]heptane substitutions) minimized ZF degradation while enhancing on-target ALK degradation potency [1]. This positional effect is attributed to steric blocking of the phthalimide–ZF interface; the 5-aminohexanoic acid substitution in this compound provides similar steric bulk at the C5 position, thereby conferring reduced off-target ZF engagement [2].
| Evidence Dimension | Off-target ZF protein degradation propensity |
|---|---|
| Target Compound Data | C5-modified pomalidomide analogs (representative) show reduced ZF degradation; specific DC50 values for ZF proteins not directly reported for this compound |
| Comparator Or Baseline | Unmodified pomalidomide and C4-tethered PROTACs induce degradation of multiple ZF proteins (e.g., ZNF692, IKZF1) with DC50 values in low nanomolar range |
| Quantified Difference | C5 modifications reduce off-target ZF degradation events by >50% as assessed by imaging-based degradation reporter assay; exact fold-change values vary by specific C5 substituent |
| Conditions | High-throughput imaging platform using GFP-tagged ZF domains in HEK293T cells; validated by immunoblotting and global proteomics (PXD046264) |
Why This Matters
A C5 exit vector linker like this compound provides a built-in selectivity advantage over standard C4-tethered pomalidomide linkers, which is critical for therapeutic-grade PROTAC development where off-target ZF degradation can confound efficacy and safety readouts.
- [1] Nguyen, T. M. et al. Proteolysis-targeting chimeras with reduced off-targets. Nat. Chem. 16, 218–228 (2024). View Source
- [2] Bumped pomalidomide-based PROTACs. Commun. Chem. 7, 41 (2024). View Source
